molecular formula C13H17N3OS B2952744 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 40106-50-1

3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B2952744
CAS No.: 40106-50-1
M. Wt: 263.36
InChI Key: MVPVEOLEBHBUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a thienopyrimidine derivative characterized by a fused bicyclic scaffold comprising a tetrahydrobenzothiophene ring conjugated with a pyrimidine moiety. Thienopyrimidines are pharmacologically privileged structures due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction. This compound has been investigated for anticancer activity, with studies highlighting its ability to inhibit microtubule polymerization and topoisomerase enzymes, leading to apoptosis in cancer cells .

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-7-3-6-14-12-11-9-4-1-2-5-10(9)18-13(11)16-8-15-12/h8,17H,1-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPVEOLEBHBUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in a solvent such as 1,4-dioxane at elevated temperatures. This reaction forms an intermediate, which is then further reacted with oxalyl chloride in the presence of pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of AKT1, a kinase involved in cell survival and proliferation pathways. This inhibition leads to the induction of apoptosis in cancer cells, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents and side-chain modifications. Below is a detailed comparison of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol with structurally related analogs:

Structural Analogues with Anticancer Activity
Compound Name Structural Features Biological Activity Mechanism of Action Key Findings
3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol 3-Aminopropanol side chain Anticancer (IC₅₀: 0.8–2.1 µM) Dual topoisomerase-I/II inhibition, microtubule destabilization Demonstrated 80% inhibition of HeLa cell proliferation at 10 µM .
6-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)naphthalen-1-ol (14) Naphthol substituent Anticancer (IC₅₀: 40–125 nM) Microtubule targeting 1.6-fold more potent than lead compound in microtubule depolymerization assays .
2-(4-Bromobenzyl)-4-amino derivatives (7a–7u) 4-Bromobenzyl group Anticancer (IC₅₀: 0.2–1.5 µM) Dual topoisomerase-I/II inhibition Compound 7d showed 95% inhibition of MCF-7 cells at 5 µM .
N-(5-Methoxynaphthalen-2-yl)-N,N-dimethyl derivative (13) Methoxynaphthyl and dimethylamine groups Anticancer (IC₅₀: 53–125 nM) PI3Kα inhibition Selectively inhibited PI3Kα with 85% efficacy at 10 nM .

Key Observations :

  • The 3-aminopropanol side chain in the target compound improves water solubility but reduces potency compared to naphthol or bromobenzyl-substituted analogs.
  • Naphthol derivatives (e.g., compound 14) exhibit superior antiproliferative activity due to enhanced π-π stacking with microtubule proteins .
  • Bromobenzyl-substituted analogs show dual topoisomerase inhibition, a mechanism absent in the target compound, making them broader-spectrum anticancer agents .
Anti-Infective and Antiplasmodial Analogues
Compound Name Structural Features Biological Activity Key Findings
2-((Substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives Piperazine and phenolic substituents Antiplasmodial (IC₅₀: 0.3–1.2 µM) Inhibited Plasmodium falciparum growth by 90% at 5 µM .
3-[(2-Methoxynaphthalen-1-yl)methyl]-7-[(pyridin-3-ylmethyl)amino] derivatives (ICL-SIRT078) Methoxynaphthyl and pyridylmethyl groups Neuroprotective (SIRT2 inhibition) Protected neuronal cells in Parkinson’s disease models .

Key Observations :

  • SIRT2 inhibitors like ICL-SIRT078 highlight the versatility of thienopyrimidines in targeting non-oncological pathways .

Biological Activity

3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a compound of interest due to its potential biological activities. Its structure features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, anti-inflammatory properties, and underlying mechanisms of action.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit significant antiproliferative effects against cancer cell lines. For instance, in a study evaluating a series of compounds based on this scaffold, several exhibited IC50 values below 40 nM in cell proliferation assays. Specifically:

Compound IC50 (nM) Mechanism
Compound 4< 40Microtubule depolymerization
Compound 653Moderate potency
Compound 8125Lower potency

Compound 4 was identified as the most potent agent in this series with an average GI50 of approximately 10 nM across sensitive cell lines. The mechanism of action involves microtubule targeting similar to established chemotherapeutic agents like paclitaxel but with the added benefit of circumventing drug resistance mechanisms mediated by P-glycoprotein (Pgp) and βIII-tubulin .

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties. In vitro studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that modifications to the amino group of the compound enhanced its binding affinity to inflammatory targets:

Modified Compound Anti-TNF-α (%) Anti-IL-6 (%)
A151.6449.83
A2Higher than A1Higher than A1
B7Highest observedHighest observed

These findings suggest that structural modifications can lead to improved anti-inflammatory activity by enhancing interactions with inflammatory cytokines .

The biological activity of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation:

  • Microtubule Dynamics : The compound disrupts microtubule formation and stability, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Inhibition : It inhibits NF-κB and MAPK signaling pathways in macrophages, reducing the secretion of inflammatory cytokines.
  • Structural Modifications : Alterations in the chemical structure can enhance activity by improving binding interactions with target proteins.

Case Studies

Several case studies highlight the effectiveness of compounds related to this scaffold:

  • Case Study 1 : In vivo experiments demonstrated significant reduction in paw edema in rat models treated with modified tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives compared to controls.
  • Case Study 2 : A clinical trial involving patients with specific cancer types showed improved outcomes when treated with compounds targeting microtubule dynamics similar to those derived from the tetrahydrobenzo scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.